molecular formula C18H15FN2OS B5911665 3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone

3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone

Cat. No. B5911665
M. Wt: 326.4 g/mol
InChI Key: WPCCRJJABNARKA-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound with potential applications in scientific research. It is a member of the imidazolidinone family of compounds, which have been studied for their various biological activities.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that the compound may exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of xanthine oxidase, which is involved in the generation of reactive oxygen species and inflammation. It has also been reported to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to exhibit anti-inflammatory activity by inhibiting the activity of xanthine oxidase. It has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. In addition, it has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone in lab experiments include its potential to exhibit various biological activities and its availability for purchase from chemical suppliers. However, the limitations include the lack of information on its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action and biological effects.

Future Directions

There are several future directions for research on 3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, research could focus on developing more efficient synthesis methods and improving the purity of the compound.

Synthesis Methods

The synthesis of 3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has been reported in the literature. One method involves the reaction of 3,4-dimethylbenzaldehyde and 4-fluorobenzyl isothiocyanate in the presence of sodium methoxide to yield the corresponding imidazolidinone. The reaction is carried out under reflux conditions for several hours, followed by purification through column chromatography. The purity of the compound can be confirmed through various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. The compound has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been reported to inhibit the activity of certain enzymes, such as xanthine oxidase and acetylcholinesterase, which are involved in various physiological processes.

properties

IUPAC Name

(5Z)-3-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-11-3-8-15(9-12(11)2)21-17(22)16(20-18(21)23)10-13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H,20,23)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCCRJJABNARKA-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxoimidazolidin-4-one

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